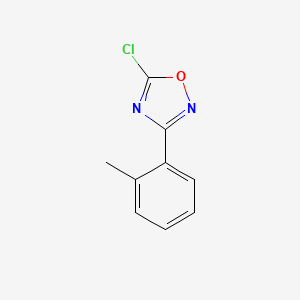
5-Chloro-3-(o-tolyl)-1,2,4-oxadiazole
Descripción general
Descripción
5-Chloro-3-(o-tolyl)-1,2,4-oxadiazole is a chemical compound with the CAS Number: 26903-88-8 . It has a molecular weight of 194.62 .
Molecular Structure Analysis
The molecule contains a total of 21 bond(s), 14 non-H bond(s), 11 multiple bond(s), 1 rotatable bond(s), 11 aromatic bond(s), 1 five-membered ring(s), and 1 six-membered ring(s) .
Aplicaciones Científicas De Investigación
Pharmaceutical Research
1,2,4-Oxadiazole derivatives have been found to exhibit a wide range of biological activities including anticancer , antibacterial , antifungal , analgesic , anti-inflammatory , and anticonvulsant properties . These compounds are also explored for their potential in treating hypertension , viral infections , HIV , and diabetes .
Medicinal Chemistry
In medicinal chemistry, oxadiazoles are considered as surrogates for carboxylic acids, esters, and carboxamides due to their privileged structure . This makes them significant for molecule planning and drug design.
Neurodegenerative Disorders
Some 1,2,4-Oxadiazole derivatives show affinity to metabotropic glutamate receptor type II and IV, which are molecular targets for the treatment of stroke, epilepsy, and neurodegenerative disorders .
Nematocidal Activity
Certain 1,2,4-Oxadiazole derivatives have shown excellent nematocidal activity, which could be beneficial in agricultural research for controlling parasitic nematodes .
Cancer Treatment
These derivatives have exhibited significant anti-cancer activity when evaluated against human cancer cell lines .
Anti-inflammatory and Analgesic Properties
They have also demonstrated anti-inflammatory and analgesic properties which could be useful in developing new pain management therapies .
Antimicrobial and Antiparasitic Applications
Their antimicrobial and antiparasitic properties make them candidates for developing new treatments against various infections and parasitic diseases .
Immunosuppressive Effects
1,2,4-Oxadiazole derivatives have been evaluated for their immunosuppressive effects which could be important in the field of transplant medicine .
Mecanismo De Acción
Target of Action
The primary target of 5-Chloro-3-(o-tolyl)-1,2,4-oxadiazole is the ryanodine receptor (RyR) . This receptor derives its name from the plant metabolite ryanodine, a natural insecticide known to modify calcium channels . The RyR is conjectured to provide an excellent target for insect control .
Mode of Action
The compound acts as a potent activator of insect RyRs . It interacts with these receptors, causing changes in the calcium channels . This interaction and the resulting changes are significant in the field of crop protection, particularly in light of the ability of insects to rapidly develop resistance .
Biochemical Pathways
The activation of RyRs by 5-Chloro-3-(o-tolyl)-1,2,4-oxadiazole affects the calcium signaling pathway . This pathway plays a crucial role in various cellular processes, including muscle contraction and neurotransmitter release . The compound’s action on this pathway leads to downstream effects that result in its insecticidal activity .
Pharmacokinetics
Its insecticidal activity suggests that it is likely absorbed and distributed within the insect’s body to reach its target, the ryr . Its metabolism and excretion would then determine its residual presence and potential environmental impact.
Result of Action
The activation of RyRs by 5-Chloro-3-(o-tolyl)-1,2,4-oxadiazole leads to changes in calcium signaling within the insect’s body . This disrupts normal cellular processes, leading to the insect’s death . Some compounds in this series have shown 100% larvicidal activity against certain pests at the test concentration .
Propiedades
IUPAC Name |
5-chloro-3-(2-methylphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-6-4-2-3-5-7(6)8-11-9(10)13-12-8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOFOYZGPYPQKSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-(o-tolyl)-1,2,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



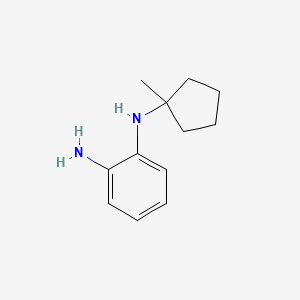


![[6-(4-Chlorophenoxy)pyridin-3-yl]methanol](/img/structure/B1427581.png)
![4-Methoxy-3-[(6-methylpyridazin-3-yl)oxy]aniline](/img/structure/B1427584.png)
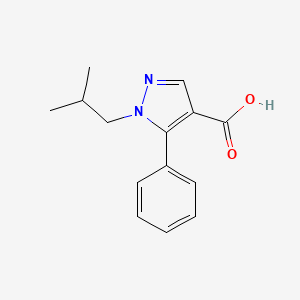
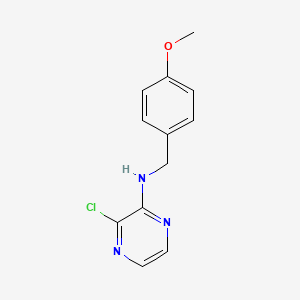
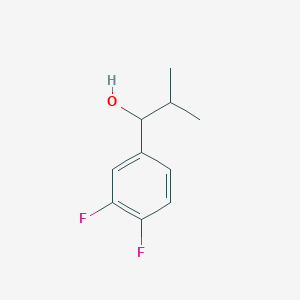
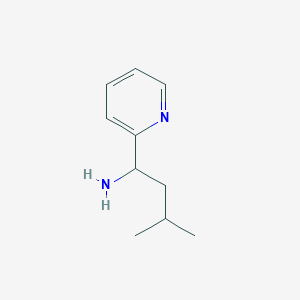

![4,5-Difluorobenzo[d]thiazol-2-amine](/img/structure/B1427595.png)
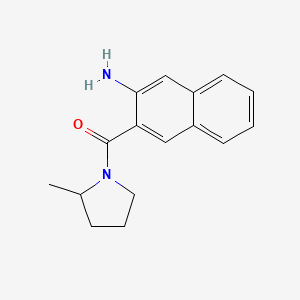
![1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropan-2-amine](/img/structure/B1427597.png)
